molecular formula C19H29FN2O B10793248 1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

Cat. No.: B10793248
M. Wt: 320.4 g/mol
InChI Key: YGOUOBPKDDZCPL-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanol core substituted with a fluorophenyl group and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanol core. The fluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, while the methylpiperazine moiety is added via a Mannich reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it inhibits norepinephrine uptake by binding to the norepinephrine transporter, thereby affecting neurotransmitter levels and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying cellular processes and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride stands out due to its combination of a fluorophenyl group and a methylpiperazine moiety, which imparts unique chemical and biological properties. This compound’s ability to inhibit norepinephrine uptake and its potential as a fluorescent probe for intracellular pH monitoring highlight its versatility and significance in scientific research.

Properties

Molecular Formula

C19H29FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H29FN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3

InChI Key

YGOUOBPKDDZCPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C2=CC(=CC=C2)F)C3(CCCCC3)O

Origin of Product

United States

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